1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene
CAS No.: 2238818-94-3
Cat. No.: VC11669667
Molecular Formula: C8H7BrF2O2
Molecular Weight: 253.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2238818-94-3 |
|---|---|
| Molecular Formula | C8H7BrF2O2 |
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | 1-bromo-4,5-difluoro-2-(methoxymethoxy)benzene |
| Standard InChI | InChI=1S/C8H7BrF2O2/c1-12-4-13-8-3-7(11)6(10)2-5(8)9/h2-3H,4H2,1H3 |
| Standard InChI Key | PMZNRXFPEBOTMP-UHFFFAOYSA-N |
| SMILES | COCOC1=CC(=C(C=C1Br)F)F |
| Canonical SMILES | COCOC1=CC(=C(C=C1Br)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at positions 1, 4, 5, and 2 with bromine, fluorine (two atoms), and a methoxymethoxy group (-OCH₂OCH₃), respectively. This arrangement creates distinct electronic and steric effects:
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Bromine at position 1 acts as a potential leaving group for nucleophilic substitution or cross-coupling reactions.
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Fluorine atoms at positions 4 and 5 exert electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic attacks to specific sites .
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The methoxymethoxy group at position 2 enhances solubility in polar solvents and serves as a protective group for hydroxyl functionalities during multi-step syntheses .
The methoxymethoxy group likely increases hydrophilicity compared to fully halogenated analogs, though the compound remains predominantly lipophilic .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-bromo-4,5-difluoro-2-(methoxymethoxy)benzene typically involves sequential functionalization of a benzene precursor:
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Fluorination: Directing fluorine atoms to positions 4 and 5 via electrophilic aromatic substitution using F₂ or Selectfluor® under controlled conditions.
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Methoxymethoxy Protection: Introducing the -OCH₂OCH₃ group at position 2 through etherification with chloromethyl methyl ether (MOMCl) in the presence of a base like NaH .
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Bromination: Electrophilic bromination at position 1 using Br₂ in a Lewis acid catalyst (e.g., FeBr₃).
A representative reaction sequence is:
Yield optimization often requires precise temperature control (-10°C to 25°C) and inert atmospheres .
Key Reactions
The compound participates in reactions critical to industrial syntheses:
For instance, palladium-catalyzed coupling with aryl boronic acids generates biaryls, a scaffold prevalent in kinase inhibitors .
Applications in Industry and Research
Pharmaceutical Development
The compound’s bromine atom enables cross-coupling reactions to construct complex architectures. Notable examples include:
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Anticancer Agents: Suzuki couplings yield biphenyl derivatives that inhibit tyrosine kinases .
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Antibacterial Scaffolds: Azide-alkyne cycloadditions using intermediates from this compound produce triazole-containing antibiotics .
Agrochemical Innovations
Halogenated aromatics are pivotal in herbicide design. The methoxymethoxy group in this compound improves bioavailability in plant systems, enhancing the efficacy of chlorophenoxy mimics.
Material Science
Polymer functionalization with this compound introduces halogenated side chains, improving flame retardancy and UV stability in polyesters.
Comparative Analysis with Analogous Compounds
Reactivity Trends
Compared to 1-bromo-2,4-difluorobenzene (lacking the methoxymethoxy group), the subject compound demonstrates:
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Higher electrophilicity at position 1 due to electron withdrawal by fluorine and the ether group .
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Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous catalysis .
Synthetic Versatility
The methoxymethoxy group allows orthogonal deprotection strategies, enabling sequential functionalization unattainable with simpler halogenated benzenes .
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